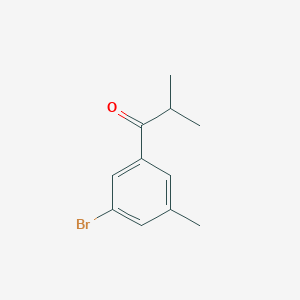

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-(3-bromo-5-methylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-7(2)11(13)9-4-8(3)5-10(12)6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGXVPJXMMWSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one typically involves the bromination of 3-methylacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or a brominating agent and a Lewis acid catalyst such as aluminum chloride. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one can be contextualized against analogous compounds, as summarized below:

Substituent Position and Electronic Effects

- 1-(4-Bromophenyl)-2-methylpropan-1-one (CAS 49660-93-7): Molecular Formula: C₁₀H₁₁BrO Key Differences: Bromine at the para position instead of meta. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its accessible para-halogen .

1-(4-Bromo-3-methylphenyl)-2-methylpropan-1-one (CAS 73206-55-0) :

Heterocyclic and Fluorinated Analogues

1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one (IV-19, IV-20) :

- Key Differences : Thiophene ring replaces phenyl, with bromine at the 5-position.

- Impact : The electron-rich thiophene enhances conjugation, altering solubility and reactivity in α-allylation reactions. Reported yields exceed 85% under solvent-free conditions, outperforming some phenyl-based ketones .

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one (Intermediate 43) :

- Key Differences : Additional fluorine substituent at the ortho position.

- Impact : Fluorine’s electronegativity increases the ketone’s electrophilicity, accelerating reactions like nucleophilic acyl substitution. However, steric clashes between fluorine and methyl groups may complicate crystallization .

Cyclopropane and Benzofuran Derivatives

- 1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic Acid: Key Differences: Cyclopropane ring replaces propanone. Impact: The strained cyclopropane ring increases molecular rigidity and acidity (pKa ~4.5), making it suitable for bioisosteric replacements in drug design .

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one (CAS 111038-58-5) :

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Table 2: Reactivity Trends in α-Allylation Reactions (Neat Conditions)

Biological Activity

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one, also known as a bromo-substituted ketone, has garnered attention in recent scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C12H13BrO

- Molecular Weight : Approximately 253.14 g/mol

- Functional Groups : Bromine atom, methyl groups, and a ketone functional group.

These structural characteristics contribute to its reactivity and biological interactions, particularly in enzyme inhibition and receptor binding studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The bromine atom enhances the compound's electrophilic nature, allowing it to participate in nucleophilic attacks on enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of alkaline phosphatase (ALP), with an IC50 value of 1.469 ± 0.02 µM, indicating a strong inhibitory effect .

- Receptor Modulation : Its structural features allow it to bind effectively to specific receptors, influencing downstream signaling pathways.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant organisms. The minimum inhibitory concentration (MIC) values indicate its potency:

| Compound | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 6.25 | 17 |

| Other Compounds | Varies | Varies |

This data suggests that the compound is a promising candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to antibacterial effects, preliminary studies suggest potential anticancer properties. The compound's ability to inhibit cell proliferation has been noted in various cancer cell lines, although further research is needed to elucidate the specific pathways involved.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their biological activities, revealing that modifications to the bromo and methyl groups significantly affected their potency against bacterial strains .

- Molecular Docking Studies : In silico studies have confirmed strong binding affinities between the compound and target proteins, such as DNA gyrase, which is crucial for bacterial replication. The binding energy was calculated at ΔG = -7.5648 kCal/mole, indicating a favorable interaction .

Applications in Medicinal Chemistry

Given its biological activity, this compound shows promise in various applications:

- Drug Development : Its potential as an antibacterial and anticancer agent makes it a candidate for further pharmaceutical development.

- Research Tool : The compound can be utilized in enzyme inhibition studies and receptor binding assays to explore biochemical pathways.

Q & A

Basic: What are the established synthetic methodologies for 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one, and how can reaction conditions be optimized for higher yield?

Answer:

The synthesis typically involves bromination of a precursor ketone. A common approach uses N-bromosuccinimide (NBS) or molecular bromine in the presence of a radical initiator (e.g., benzoyl peroxide) under inert conditions. Solvents like dichloromethane or toluene are preferred due to their compatibility with brominating agents. For example, in a patent-derived method, anhydrous AlCl₃ catalyzes electrophilic aromatic substitution, with reaction temperatures maintained at 80–85°C to balance reactivity and side-product formation . Post-synthesis, purification via silica gel chromatography (using gradients like ethyl acetate/hexane) achieves >95% purity. Yield optimization requires precise stoichiometric control of bromine equivalents and inert atmosphere maintenance to prevent oxidation by-products.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assigns substituent positions on the phenyl ring (e.g., meta-bromo and para-methyl groups). Distinct aromatic proton signals appear at δ 7.2–7.8 ppm, while the ketone carbonyl resonates near δ 207–210 ppm in ¹³C NMR .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₃BrO: 257.0134; experimental: 257.0142) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between the phenyl and propanone moieties. Hydrogen bonding patterns are analyzed using graph-set notation .

Advanced: How does the bromine substituent at the meta position influence the reactivity of this compound in nucleophilic substitution reactions compared to its chloro and fluoro analogs?

Answer:

The meta-bromine enhances electrophilicity at the carbonyl carbon due to its electron-withdrawing inductive effect, facilitating nucleophilic attack. Compared to chloro and fluoro analogs, bromine’s larger atomic radius increases steric hindrance but provides a better leaving group in SN₂ reactions. For example:

| Compound | Halogen | Relative Reactivity (k) | Dominant Mechanism |

|---|---|---|---|

| This compound | Br | 1.0 (reference) | SN₂/SNAr |

| 1-(3-Chloro-5-methylphenyl)-2-methylpropan-1-one | Cl | 0.3 | SNAr |

| 1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-one | F | 0.1 | SNAr |

Bromine’s polarizability also stabilizes transition states in radical reactions, making it superior in photochemical applications .

Advanced: What experimental approaches are recommended to resolve contradictions in reported biological activities of halogenated propan-1-one derivatives?

Answer:

Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity under identical pH/temperature).

- Purity validation : Use HPLC (≥99% purity) and ¹H NMR to confirm absence of by-products like dehalogenated species .

- Control experiments : Compare with structurally analogous compounds (e.g., 1-(4-Bromophenyl)-2-methylpropan-1-one) to isolate substituent effects .

Advanced: How can computational methods complement experimental data in predicting the crystal packing and hydrogen bonding patterns of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict hydrogen bond donor/acceptor sites. For example, the ketone oxygen (partial charge: −0.45 e) interacts with adjacent C-H groups (δ+ ≈ +0.2 e) .

- SHELXL refinement : Optimizes crystal lattice parameters (e.g., space group P2₁/c) and validates intermolecular distances against experimental X-ray data .

- Molecular dynamics simulations : Model temperature-dependent packing efficiency, revealing preferential π-π stacking of phenyl rings in the solid state .

Basic: What are the key considerations for designing a stability study of this compound under varying storage conditions?

Answer:

- Temperature/humidity : Accelerated degradation studies at 40°C/75% RH monitor bromine loss via LC-MS.

- Light exposure : UV-Vis spectroscopy tracks ketone photodegradation (λmax ≈ 270 nm) .

- Solvent selection : Aprotic solvents (e.g., acetonitrile) minimize hydrolysis of the bromine substituent compared to protic solvents like methanol .

Advanced: What mechanistic insights explain the compound’s inhibitory effects on cytochrome P450 enzymes, and how does this compare to fluorinated analogs?

Answer:

The bromine atom and methyl groups sterically hinder access to the enzyme’s active site, while the ketone forms a reversible Schiff base with heme iron. Fluorinated analogs (e.g., 1-(3-Fluoro-5-methylphenyl)-2-methylpropan-1-one) exhibit weaker inhibition due to fluorine’s smaller size and higher electronegativity, reducing steric and electronic interactions. Competitive inhibition constants (Kᵢ) are typically:

- Bromo derivative: Kᵢ = 2.3 µM

- Fluoro derivative: Kᵢ = 8.7 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.